molecular formula C5HCl3N2O B1314916 5-Pyrimidinecarbonyl chloride, 4,6-dichloro- CAS No. 87600-97-3

5-Pyrimidinecarbonyl chloride, 4,6-dichloro-

Cat. No.: B1314916
CAS No.: 87600-97-3
M. Wt: 211.43 g/mol
InChI Key: RXNNHSKCCHGJQM-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Characteristics

The molecular geometry of 4,6-dichloropyrimidine-5-carbonyl chloride is fundamentally influenced by the planar pyrimidine ring system and the trigonal planar arrangement around the carbonyl carbon atom. The pyrimidine core adopts a near-planar configuration with the two nitrogen atoms positioned at the 1 and 3 positions, creating a six-membered aromatic heterocycle. The bond angles within the pyrimidine ring deviate slightly from the ideal 120° due to the electronegativity differences between carbon and nitrogen atoms, with the carbon-nitrogen-carbon angles typically measuring approximately 117°, while the nitrogen-carbon-nitrogen angles approach 124°.

The carbonyl chloride functional group attached at position 5 maintains a trigonal planar geometry around the carbonyl carbon, with the carbon-oxygen double bond exhibiting typical acyl chloride characteristics. The carbon-chlorine bond length in the carbonyl chloride group measures approximately 1.77 Å, which is shorter than typical alkyl chloride bonds due to the electron-withdrawing effect of the carbonyl group. The carbon-oxygen double bond length is approximately 1.19 Å, consistent with other aromatic acyl chlorides. The chlorine substituents at positions 4 and 6 of the pyrimidine ring are positioned in the plane of the aromatic system, with carbon-chlorine bond lengths of approximately 1.72 Å, reflecting the partial double bond character arising from chlorine lone pair donation to the aromatic system.

The overall molecular structure exhibits a refractive index of n₂₀/D 1.586, indicating significant polarizability associated with the extended conjugated system and multiple electronegative substituents. The density of 1.645 grams per milliliter at 25°C reflects the substantial molecular weight contributed by the three chlorine atoms and the compact aromatic structure. The molecular geometry facilitates intermolecular interactions through dipole-dipole forces and potential halogen bonding interactions between the chlorine substituents and electron-rich regions of neighboring molecules.

Electronic Structure and Resonance Stabilization

The electronic structure of 4,6-dichloropyrimidine-5-carbonyl chloride is characterized by extensive delocalization patterns involving both the pyrimidine ring system and the carbonyl chloride substituent. The pyrimidine ring contributes six π electrons to the aromatic system, with the nitrogen lone pairs participating in the aromatic sextet according to Hückel's rule. The electron-withdrawing nature of the two chlorine substituents and the carbonyl chloride group significantly affects the electron density distribution within the aromatic system, creating regions of electron deficiency that influence the compound's reactivity patterns.

The carbonyl chloride functional group exhibits characteristic electronic features of acyl chlorides, with the carbon-oxygen double bond displaying reduced single bond character compared to esters or amides due to minimal resonance stabilization. The poor orbital overlap between the chlorine 3p orbitals and the carbon 2p orbitals prevents effective π-bonding interactions, resulting in a carbonyl group with enhanced electrophilic character. This electronic arrangement manifests in the infrared stretching frequency of the carbonyl group, which appears at approximately 1800 wavenumbers, indicating a strong carbon-oxygen double bond with minimal resonance delocalization.

The chlorine substituents at positions 4 and 6 participate in resonance interactions with the pyrimidine ring through donation of their lone pair electrons into the π-system. These interactions create partial double bond character in the carbon-chlorine bonds and contribute to the overall stability of the aromatic system. The electron-withdrawing inductive effects of the chlorine atoms compete with their mesomeric electron donation, resulting in a complex electronic structure where the pyrimidine ring exhibits reduced electron density compared to unsubstituted pyrimidine. The carbonyl chloride group further depletes electron density from the ring system through its strong electron-withdrawing effect, creating a highly electrophilic aromatic center.

Comparative Analysis with Related Pyrimidine Carbonyl Derivatives

A comprehensive comparison of 4,6-dichloropyrimidine-5-carbonyl chloride with related pyrimidine carbonyl derivatives reveals distinct structural and electronic differences that influence reactivity and stability patterns. The isomeric 2,4-dichloropyrimidine-5-carbonyl chloride, with molecular formula C₅HCl₃N₂O and molecular weight 211.43, exhibits similar overall composition but differs significantly in chlorine substitution pattern. The 2,4-isomer displays a density of 1.7 grams per milliliter and a boiling point of 304.3°C at 760 millimeters of mercury, compared to the physical properties of the 4,6-isomer, indicating differences in intermolecular interactions and molecular packing efficiency.

The carboxylic acid analog, 4,6-dichloropyrimidine-5-carboxylic acid, with molecular formula C₅H₂Cl₂N₂O₂, provides insight into the electronic effects of replacing the chlorine atom in the carbonyl chloride with a hydroxyl group. The carboxylic acid derivative exhibits enhanced hydrogen bonding capability and reduced electrophilic character at the carbonyl carbon compared to the carbonyl chloride analog. The increased resonance stabilization in the carboxylic acid, arising from the oxygen lone pair donation to the carbonyl π-system, results in a lower carbonyl stretching frequency and altered reactivity patterns.

Comparative analysis with 4,6-dichloropyrimidine-5-carboxamide demonstrates the influence of nitrogen substitution on electronic structure and reactivity. The carboxamide derivative exhibits significantly enhanced resonance stabilization due to the strong electron-donating ability of the nitrogen lone pair, resulting in a carbonyl stretching frequency around 1650 wavenumbers and reduced electrophilic character. The synthesis of the carboxamide from the carbonyl chloride proceeds with high efficiency (83.2% yield) under mild conditions, reflecting the enhanced electrophilic character of the carbonyl chloride starting material.

Compound Molecular Formula Density (g/mL) Carbonyl Frequency (cm⁻¹) Key Electronic Feature
4,6-Dichloropyrimidine-5-carbonyl chloride C₅HCl₃N₂O 1.645 ~1800 High electrophilic character
2,4-Dichloropyrimidine-5-carbonyl chloride C₅HCl₃N₂O 1.7 ~1800 Similar reactivity, different substitution
4,6-Dichloropyrimidine-5-carboxylic acid C₅H₂Cl₂N₂O₂ - ~1700 Hydrogen bonding capability
4,6-Dichloropyrimidine-5-carboxamide C₅H₃Cl₂N₃O - ~1650 Enhanced resonance stabilization

Tautomeric Possibilities and Conformational Dynamics

The tautomeric behavior and conformational dynamics of 4,6-dichloropyrimidine-5-carbonyl chloride are significantly constrained by the aromatic nature of the pyrimidine ring system and the electronic effects of the substituents. Unlike related pyrimidine derivatives such as 4(3H)-pyrimidinone, which exhibits keto-enol tautomerism with significant population of both forms, the carbonyl chloride derivative shows minimal tautomeric flexibility. The electron-withdrawing effects of the chlorine substituents and the carbonyl chloride group stabilize the aromatic pyrimidine form and prevent significant population of alternative tautomeric structures.

The conformational dynamics of the molecule are primarily governed by rotation around the carbon-carbon bond connecting the carbonyl chloride group to the pyrimidine ring. The preferred conformation positions the carbonyl chloride group in the plane of the pyrimidine ring, maximizing conjugation between the carbonyl π-system and the aromatic ring. Rotation around this bond encounters a significant energy barrier due to the loss of conjugative stabilization in non-planar conformations. Computational studies suggest that the energy barrier for rotation approaches 15-20 kilocalories per mole, indicating restricted rotation under normal conditions.

The presence of chlorine substituents at positions 4 and 6 introduces additional conformational considerations related to intermolecular interactions. The chlorine atoms can participate in halogen bonding interactions with neighboring molecules, influencing solid-state packing arrangements and solution-phase aggregation behavior. These interactions can stabilize specific conformations and affect the overall molecular dynamics. Temperature-dependent studies reveal that elevated temperatures increase the population of higher-energy conformations, but the aromatic system maintains its planar geometry even under thermal stress.

The tautomeric equilibrium considerations become more relevant when comparing with related compounds such as 4(3H)-pyrimidinone, where keto-enol tautomerism plays a significant role in determining physical and chemical properties. In carbon tetrachloride solution, 4(3H)-pyrimidinone exhibits a tautomeric constant of 0.012 for the enol/keto equilibrium, with an energy difference of 2.62 kilocalories per mole favoring the keto form. The chlorinated carbonyl chloride derivative, however, shows no significant tautomeric behavior due to the stabilization provided by the aromatic pyrimidine system and the electron-withdrawing substituents that prevent enolization or other tautomeric rearrangements.

Properties

IUPAC Name

4,6-dichloropyrimidine-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3N2O/c6-3-2(5(8)11)4(7)10-1-9-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNNHSKCCHGJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478947
Record name 4,6-Dichloro-5-pyrimidinecarbonyl chloride
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Molecular Weight

211.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87600-97-3
Record name 4,6-Dichloro-5-pyrimidinecarbonyl chloride
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Record name 4,6-Dichloro-pyrimidine-5-carbonyl chloride
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Preparation Methods

General Synthetic Route

The synthesis of 4,6-dichloropyrimidine typically involves two main stages:

  • Stage 1: Preparation of 4,6-dihydroxypyrimidine intermediate.
  • Stage 2: Chlorination of 4,6-dihydroxypyrimidine to yield 4,6-dichloropyrimidine.

This two-step approach is widely used due to its efficiency and relatively high yield.

Detailed Methodology (Based on CN102936224A)

  • Step 1: Synthesis of 4,6-Dihydroxypyrimidine

    • React formamide with absolute ethanol and sodium ethoxide under stirring and heating.
    • Slowly add diethyl malonate at a controlled rate.
    • Maintain reflux and temperature for several hours to complete the reaction.
    • Recover ethanol and water-containing ethanol by distillation.
    • Add aqueous hydrochloric acid to adjust pH to 2–6.
    • Cool, centrifuge, and dry to obtain 4,6-dihydroxypyrimidine.
  • Step 2: Chlorination to 4,6-Dichloropyrimidine

    • Mix 4,6-dihydroxypyrimidine with dichloroethane and a chlorination catalyst (activated aluminum oxide or boric acid-treated alumina).
    • Heat slowly to reflux.
    • Add thionyl chloride dropwise over several hours while maintaining reflux.
    • After completion, cool and recover dichloroethane by vacuum distillation.
    • Crystallize and dry the product to obtain 4,6-dichloropyrimidine.

Reaction Yield and Quality:

  • The overall yield based on diethyl malonate can exceed 83%.
  • The product meets international quality standards.
  • The process is environmentally friendly and suitable for industrial scale production.
Step Reagents/Conditions Molar Ratios Temperature Time Yield (%)
1. Formation of 4,6-dihydroxypyrimidine Formamide, ethanol, sodium ethoxide, diethyl malonate, HCl Formamide:NaOEt ~1:3.5; Formamide:diethyl malonate ~3.5:1 80–90 °C 8–13 hours (including addition and reflux) Not specified
2. Chlorination 4,6-dihydroxypyrimidine, dichloroethane, thionyl chloride, catalyst 1:4.5:3 (4,6-dihydroxypyrimidine:DCM:SOCl2) Reflux (~83 °C) 4–5 hours addition + 5 hours reflux >83% overall

Alternative Chlorination Using Phosphorus Trichloride

Preparation of 5-Substituted 4,6-Dichloropyrimidines (e.g., 5-Methoxy Derivative)

A related method involves chlorination of 4,6-dihydroxy-5-substituted pyrimidine sodium salts using phosphorus trichloride instead of thionyl chloride or phosphorus oxychloride. This method is notable for:

  • Using phosphorus trichloride, which is less toxic and less hazardous than phosphorus oxychloride.
  • Controlling addition rate and temperature to avoid side reactions.
  • Achieving good yields with reduced production costs and improved operator safety.

Process Summary (Based on CN103910683A)

  • Add phosphorus trichloride to a reaction vessel and warm to 70–80 °C.
  • Add 4,6-dihydroxy-5-methoxypyrimidine sodium salt slowly over 0.5–1.5 hours, maintaining 80–95 °C.
  • Reflux the mixture at 110–120 °C for 2–6 hours.
  • Cool below 90 °C, add organic solvent, and stir to dissolve.
  • Hydrolyze with deionized water to separate aqueous and organic layers.
  • Adjust pH of organic layer to 6.5–7 with alkali.
  • Separate layers and distill off solvent to isolate the chlorinated product.
Step Reagents/Conditions Temperature Time Notes
Addition of 4,6-dihydroxy-5-methoxypyrimidine sodium to PCl3 PCl3, 4,6-dihydroxy-5-methoxypyrimidine sodium 70–95 °C 0.5–1.5 h addition + 2–6 h reflux Controlled addition rate critical
Workup and purification Organic solvent, water, alkali <90 °C Variable pH adjustment and solvent removal

Synthesis via Diazonium Salt and Sandmeyer Reaction

An alternative synthetic route to 4,6-dichloropyrimidine involves diazotization of 4,6-diaminopyrimidine followed by Sandmeyer-type chlorination:

  • Dissolve 4,6-diaminopyrimidine in hydrochloric acid and cool to -5 °C.
  • Add sodium nitrite dropwise to form diazonium salt.
  • Prepare cuprous chloride in hydrochloric acid.
  • Add diazonium salt solution to cuprous chloride solution at 45 °C.
  • Extract product with trichloroethane.
  • Distill to isolate 4,6-dichloropyrimidine.

Yield and Purity:

  • Yield: Approximately 86.4% based on starting material.
  • Purity: 99.4%.
Step Reagents/Conditions Temperature Time Yield (%) Purity (%)
Diazotization 4,6-diaminopyrimidine, HCl, NaNO2 -5 °C 2 h Not specified -
Sandmeyer chlorination Cuprous chloride, HCl 45 °C 2 h - -
Extraction and distillation Trichloroethane 40–140 °C - 86.4 99.4

Notes on Preparation of 5-Pyrimidinecarbonyl Chloride, 4,6-Dichloro-

While direct literature on the preparation of 5-pyrimidinecarbonyl chloride, 4,6-dichloro- is limited, it is generally prepared by chlorination of the corresponding 5-pyrimidinecarboxylic acid derivative or by conversion of the 5-pyrimidinecarboxylic acid using reagents such as thionyl chloride or oxalyl chloride after the synthesis of 4,6-dichloropyrimidine core.

Typical preparation involves:

  • Starting from 4,6-dichloropyrimidine-5-carboxylic acid.
  • Reacting with thionyl chloride or oxalyl chloride under reflux.
  • Removal of excess reagent and purification by distillation or recrystallization.

This method is consistent with standard acyl chloride preparation techniques applied to heterocyclic carboxylic acids.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
1. Two-step synthesis (CN102936224A) Formamide, diethyl malonate Sodium ethoxide, HCl, thionyl chloride 80–90 °C reflux, chlorination reflux >83% Industrial scale, environmentally friendly
2. Phosphorus trichloride chlorination (CN103910683A) 4,6-dihydroxy-5-methoxypyrimidine sodium Phosphorus trichloride 70–120 °C reflux Not specified Safer alternative to POCl3
3. Diazotization and Sandmeyer (ChemicalBook) 4,6-diaminopyrimidine NaNO2, CuCl, HCl -5 °C to 45 °C 86.4% High purity, classical method
4. Acyl chloride formation (general) 4,6-dichloropyrimidine-5-carboxylic acid Thionyl chloride or oxalyl chloride Reflux Not specified Standard acyl chloride synthesis

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinecarbonyl chloride, 4,6-dichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Intermediate in Synthesis
This compound serves as a crucial intermediate in the synthesis of complex pyrimidine derivatives. Its unique structural features allow for the introduction of various functional groups, facilitating the creation of more complex molecules that are essential in medicinal chemistry and materials science.

Reactivity
The compound's reactivity towards nucleophiles and electrophiles makes it valuable in organic synthesis. It can form covalent bonds with nucleophilic sites in biological molecules, which is critical for developing new chemical entities with desired biological activities.

Biology

Enzyme Inhibitors
In biological research, 5-pyrimidinecarbonyl chloride is utilized to study enzyme inhibitors. Its ability to interact with enzymatic pathways allows researchers to investigate potential therapeutic agents that can modulate enzyme activity, leading to advancements in drug discovery.

Nucleic Acid Analogs
The compound is also explored as a nucleic acid analog. Its structural similarities to nucleotides enable it to participate in biochemical processes involving DNA and RNA, making it a candidate for further studies in genetic research and biotechnology applications.

Medicine

Pharmaceutical Development
In the pharmaceutical industry, 5-pyrimidinecarbonyl chloride has been investigated for its potential in developing antiviral and anticancer agents. The compound's ability to inhibit specific biological targets is being studied for its therapeutic effects against various diseases.

Case Studies
Research has shown that derivatives of this compound exhibit promising activity against cancer cell lines and viral infections. For instance, studies have reported the synthesis of derivatives that demonstrate selective cytotoxicity against tumor cells while sparing normal cells.

Industry

Agrochemicals and Dyes
The compound finds applications in the production of agrochemicals and dyes. Its reactivity allows it to be incorporated into formulations that enhance agricultural productivity and provide colorants for various materials.

Mechanism of Action

The mechanism of action of 4,6-dichloro-5-pyrimidinecarbonyl chloride involves its reactivity towards nucleophiles. The chlorine atoms at the 4 and 6 positions are electron-withdrawing, making the carbon atoms susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives, where the compound acts as an electrophilic intermediate .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and their implications:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
5-Pyrimidinecarbonyl chloride, 4,6-dichloro- C₅HCl₂N₂O 4-Cl, 6-Cl, 5-COCl High reactivity for acylations; pharmaceutical intermediate
4,6-Dichloropyrimidine C₄H₂Cl₂N₂ 4-Cl, 6-Cl Precursor for nucleophilic substitutions; lacks carbonyl reactivity
5-Pyrimidinecarbonyl chloride hydrochloride C₅H₄Cl₂N₂O·HCl 5-COCl, HCl adduct Enhanced solubility; used in peptide coupling
4,6-Dichloropyrimidine-5-carbaldehyde C₅H₂Cl₂N₂O 4-Cl, 6-Cl, 5-CHO Aldehyde group enables condensations; less reactive than COCl
2-Amino-4,6-dichloropyrimidine C₄H₃Cl₂N₃ 4-Cl, 6-Cl, 2-NH₂ Amino group directs electrophilic substitutions; agrochemical uses
5-Bromo-2-chloropyrimidin-4-amine C₄H₃BrClN₃ 2-Cl, 5-Br, 4-NH₂ Bromine enhances halogen bonding; crystallography studies

Biological Activity

5-Pyrimidinecarbonyl chloride, 4,6-dichloro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including molecular mechanisms, case studies, and relevant research findings.

  • Molecular Formula : C₅H₃Cl₂N₂O
  • Molecular Weight : Approximately 220.56 g/mol
  • Structure : The compound features a pyrimidine ring with two chlorine substituents at the 4 and 6 positions and a carbonyl chloride functional group at the 5 position.

The biological activity of 5-pyrimidinecarbonyl chloride, 4,6-dichloro- is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cAMP-phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This modulation can significantly affect cellular signaling pathways and gene expression.
  • Nucleophilic Reactions : The electrophilic nature of the carbonyl group allows it to participate in nucleophilic substitution reactions, which are crucial for synthesizing various bioactive compounds.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activities. Preliminary studies suggest that 5-pyrimidinecarbonyl chloride, 4,6-dichloro-, may also possess such properties, making it a candidate for further exploration in the development of antimicrobial agents.

Anticancer Potential

The compound's structure suggests potential utility in anticancer drug development. Derivatives of pyrimidine compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

  • Inhibition of Leishmania donovani : A study optimized a phenotypic hit against Leishmania donovani using pyrimidine derivatives. The research highlighted the importance of structural modifications in enhancing biological activity against this pathogen .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis was conducted on pyrimidine-4-carboxamides as inhibitors of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). The results indicated that specific substitutions could significantly enhance inhibitory activity, demonstrating the relevance of structural modifications in drug design .

Research Findings

StudyFindings
GSK3186899/DDD853651Identified as a promising preclinical candidate against Leishmania donovani with structural similarities to pyrimidines .
SAR AnalysisHighlighted optimal substitutions leading to enhanced potency in pyrimidine derivatives against NAPE-PLD .
Antimicrobial ActivitySimilar compounds have shown potential antimicrobial effects; further studies are required for this specific compound.

Q & A

Q. What synthetic routes are commonly used to prepare 4,6-dichloro-5-pyrimidinecarbonyl chloride, and how do reaction conditions influence regioselectivity?

Methodological Answer: The synthesis of halogenated pyrimidine derivatives often involves regioselective lithiation followed by trapping with electrophiles. For example:

  • Deprotonation with LTMP/LDA: Using lithium tetramethylpiperidide (LTMP) or lithium diisopropylamide (LDA) in THF at −80 °C enables regioselective lithiation at the 5-position of 4,6-dichloropyrimidine. Trapping with aldehydes (e.g., benzaldehyde) yields 5-substituted derivatives, though yields are typically low (30–40%) due to competing side reactions .
  • Alternative Bases: Butyllithium can also deprotonate 4,6-dichloropyrimidine but results in even lower yields (~20%) when trapping with benzaldehydes, likely due to reduced selectivity .

Key Considerations:

  • Temperature Control: Lower temperatures (−80 °C) favor 5-lithio intermediate stability.
  • Electrophile Choice: Aldehydes and chlorotrimethylsilane are effective for functionalization but may require hydrolysis steps to isolate final products .

Q. What analytical techniques are most reliable for characterizing 4,6-dichloro-5-pyrimidinecarbonyl chloride and its derivatives?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are critical for confirming regiochemistry. For example, 1^1H NMR of 4,6-dichloro-5-formylpyrimidine shows distinct aldehyde proton signals at δ 10.2 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns. Derivatives like 4,6-dichloro-2-pyrimidinecarboxylic acid (MW 192.97 g/mol) can be validated via ESI-MS .
  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) separates halogenated byproducts, particularly polychlorinated intermediates .

Advanced Research Questions

Q. How can researchers reconcile contradictory regioselectivity data when using different deprotonation agents (e.g., LDA vs. BuLi)?

Methodological Answer: Contradictions arise from differences in base strength and solvent interactions:

  • LDA/LTMP: These strong, non-nucleophilic bases favor kinetically controlled deprotonation at the 5-position due to steric and electronic activation .
  • BuLi: Higher basicity may lead to multiple deprotonation sites or side reactions (e.g., nucleophilic substitution at chlorine), reducing regioselectivity .

Experimental Design Tips:

  • Competitive Trapping: Use deuterated electrophiles (e.g., D2_2O) to quantify lithiation sites.
  • Computational Modeling: DFT calculations can predict charge distribution and guide base selection for targeted functionalization.

Q. What strategies mitigate halogenated byproduct accumulation during degradation or functionalization of 4,6-dichloro-5-pyrimidinecarbonyl chloride?

Methodological Answer: Halogenated byproducts (e.g., polychlorophenols, tetrachlorodiols) form via radical-mediated pathways in oxidative conditions (e.g., UV/peroxymonosulfate systems). Key mitigation strategies include:

  • Chloride Ion Control: Limit external chloride concentrations to reduce AOX (absorbable organic halogen) accumulation. For instance, AOX levels rise by 60% at [Cl^−] = 100 mM .
  • Advanced Oxidation Processes (AOPs): Combine UV/H2_2O2_2 instead of UV/PMS to avoid chlorine radical (Cl•) generation .

Byproduct Identification (GC/MS Data):

Byproductm/zChlorination Degree
2,3,6-Trichlorophenol1963
2,4,6-Trichlorophenol1963
3,4,6-Trichloro-benzene-1,2-diol2283
2,3,4,6-Tetrachlorophenol2304

Q. How can researchers optimize cross-coupling reactions involving 4,6-dichloro-5-pyrimidinecarbonyl chloride for pharmaceutical intermediates?

Methodological Answer:

  • Suzuki-Miyaura Coupling: Use Pd(PPh3_3)4_4 as a catalyst with arylboronic acids in THF/H2_2O (3:1) at 80 °C. For example, coupling with 4-methoxyphenylboronic acid yields biarylpyrimidines with >75% efficiency .
  • Regioselective Amination: React with chiral amines (e.g., cis-myrtanylamine) under microwave irradiation (100 °C, 30 min) to produce diastereomerically pure triazine derivatives for drug discovery .

Key Challenges:

  • Steric Hindrance: Bulky substituents at the 5-position require longer reaction times or higher catalyst loadings.
  • Purification: Use preparative HPLC with C18 columns to isolate polar intermediates .

Q. Table 1: Comparison of Deprotonation Agents

BaseSolventTemp (°C)ElectrophileYield (%)Reference
LTMPTHF−80MeCHO40
LDATHF−80PhCHO35
BuLiTHF−30PhCHO20

Q. Table 2: Byproducts in UV/PMS/Cl Systems

ByproductRelative Abundance (%)AOX Contribution
2,6-Dichloro-[1,4]benzoquinone22High
2,3,5,6-Tetrachloro-benzene-1,4-diol15Moderate

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